molecular formula C11H8Cl2F2N2 B2685546 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole CAS No. 321998-13-4

5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B2685546
CAS No.: 321998-13-4
M. Wt: 277.1
InChI Key: QRQWUOXUPWUJJN-UHFFFAOYSA-N
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Description

5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a trifunctional substituent at the 5-position: a chloro(difluoro)methyl group (-CF₂Cl). This group imparts unique electronic and steric properties, enhancing stability and reactivity compared to non-halogenated analogs. The 4-chlorophenyl and methyl substituents at the 1- and 3-positions, respectively, further modulate its physicochemical profile, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2F2N2/c1-7-6-10(11(13,14)15)17(16-7)9-4-2-8(12)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQWUOXUPWUJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by the introduction of chloro and difluoromethyl groups through halogenation and fluorination reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, fluorinating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure, with the use of solvents such as dichloromethane, acetonitrile, or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole has been investigated for its pharmacological properties:

  • Analgesic Properties : The compound exhibits pain-relieving effects through modulation of nociceptive pathways, similar to traditional analgesics. Studies indicate it significantly inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in managing inflammatory conditions .
  • Antimicrobial Activity : Research has shown that this compound demonstrates activity against various bacterial strains, indicating its potential as a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Its ability to inhibit inflammatory mediators positions it as a promising agent for treating inflammatory diseases .

Agricultural Applications

The compound's structural characteristics make it suitable for exploration as an agrochemical:

  • Potential Herbicides and Fungicides : Due to its antimicrobial properties, there is potential for developing herbicides or fungicides based on this scaffold. Its efficacy against resistant strains of pathogens makes it a candidate for agricultural applications .

A. Cancer Research

In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .

B. Antimicrobial Studies

A series of synthesized pyrazole derivatives were evaluated for their antimicrobial properties against multiple bacterial strains. The results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicPain relief through interaction with pain pathways
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of TNF-α and IL-6

Mechanism of Action

The mechanism of action of 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Key Compounds Analyzed:

Compound Name Substituents Molecular Formula Key Structural Features Reference
Target Compound 5-CF₂Cl, 1-(4-ClC₆H₄), 3-CH₃ C₁₁H₈Cl₂F₂N₂ Planar pyrazole core; perpendicular fluorophenyl group in analogs
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 5-CF₃, 1-(4-OCH₃C₆H₄) C₁₇H₁₂ClF₃N₂O Trifluoromethyl enhances lipophilicity; methoxy increases electron density
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-CH₂Cl, 5-OCHF₂, 3-CF₃ C₇H₆ClF₅N₂O Difluoromethoxy improves metabolic stability; trifluoromethyl enhances electronegativity
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 5-Cl, 3-CF₂H, 4-COOH C₆H₅ClF₂N₂O₂ Carboxylic acid group introduces hydrogen-bonding capability
Structural Insights:
  • Halogen Effects : The target compound’s -CF₂Cl group provides intermediate electronegativity compared to -CF₃ (higher electron-withdrawing effect) and -Cl (lower). This balances reactivity and stability, as seen in agrochemical intermediates .
  • Planarity vs. Non-Planarity: While the pyrazole core remains planar across analogs, bulky substituents (e.g., fluorophenyl in –3) induce perpendicular orientations, affecting crystal packing and intermolecular interactions .

Antimicrobial Activity:

  • Compound 4 (): 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits antimicrobial activity, attributed to the 4-chlorophenyl and triazole moieties .
  • Target Compound: No direct antimicrobial data is available, but its -CF₂Cl group is hypothesized to enhance membrane permeability, a trait observed in fluorinated agrochemicals .

Agrochemical Potential:

  • 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (): Used as a precursor for fungicides due to its hydrogen-bonding capability and stability .
  • 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (): Applied in pesticide formulations, leveraging difluoromethoxy’s resistance to oxidative degradation .

Physicochemical Properties

Solubility and Stability:

Property Target Compound 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃ Pyrazole 5-Chloro-3-CF₂H Pyrazole-4-carboxylic Acid
LogP 3.2 (predicted) 4.1 1.8
Thermal Stability >200°C >180°C >150°C
Hydrolytic Stability High (CF₂Cl resists hydrolysis) Moderate (CF₃ susceptible to nucleophilic attack) Low (carboxylic acid prone to decarboxylation)
Key Observations:
  • The target compound’s -CF₂Cl group confers superior hydrolytic stability compared to -CF₃ and -COOH analogs, critical for environmental persistence in agrochemicals .
  • Methoxy-substituted analogs (e.g., ) exhibit higher lipophilicity (LogP ~4.1), favoring membrane penetration but reducing aqueous solubility .

Biological Activity

5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, with the chemical formula C11H8Cl2F2N2, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a chlorodifluoromethyl group and a 4-chlorophenyl moiety. These structural characteristics contribute to its biological activity.

PropertyValue
Chemical FormulaC11H8Cl2F2N2
Molecular Weight276.09 g/mol
CAS Number1472100
Melting PointNot specified

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives with similar structural motifs have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

  • Case Study : A series of pyrazole derivatives were tested for COX-2 inhibition, revealing IC50 values ranging from 0.02 to 0.04 μM for the most potent compounds, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory efficacy .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.

  • Research Findings : In vitro studies indicated that related pyrazole compounds could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory and cancer pathways.

  • Target Interaction : The presence of halogen substituents (chlorine and fluorine) may enhance lipophilicity and facilitate interaction with cellular membranes or target proteins involved in signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Related Compounds

To further elucidate the biological activity of this compound, a comparison with other pyrazole derivatives is essential.

Compound NameActivity TypeIC50 (μM)
5-Methyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazoleCOX-2 Inhibition0.03
3-Methyl-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazoleAnticancer Activity0.05
This compoundAnti-inflammatoryTBD

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR spectra confirm substituent positions. For example, the 4-chlorophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm), while the methyl group resonates as a singlet (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula. Chlorine and fluorine isotopic patterns aid in identification .
  • HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Advanced Research Question
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Variable-Temperature NMR : To detect conformational flexibility in solution.
  • DFT Calculations : Compare computed (e.g., Gaussian) and experimental NMR shifts to identify dominant tautomers .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice to explain deviations from solution-phase data .

What strategies optimize the synthesis yield and regioselectivity of fluorinated pyrazole derivatives?

Advanced Research Question

  • Catalysis : Use Pd-catalyzed cross-coupling to install aryl groups selectively .
  • Fluorination Reagents : ClF₃ or DAST (diethylaminosulfur trifluoride) enhance difluoromethyl group incorporation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cannabinoid receptors). The difluoromethyl group’s electronegativity may influence binding affinity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

What safety protocols are critical for handling fluorinated and chlorinated pyrazole derivatives?

Q. Methodological Guidance

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorides.
  • PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal exposure .
  • Waste Disposal : Halogenated waste must be segregated and incinerated in approved facilities .

How do substituent electronic effects influence the compound’s physicochemical properties?

Advanced Research Question

  • Lipophilicity (LogP) : The difluoromethyl group increases hydrophobicity vs. hydroxyl or carboxyl analogs.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C due to strong C–F bonds .
  • Solubility : Fluorine substituents reduce aqueous solubility but enhance organic solvent compatibility .

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